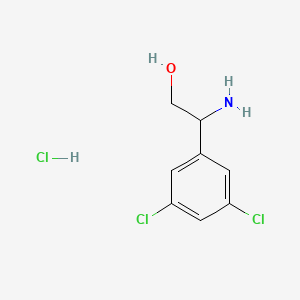

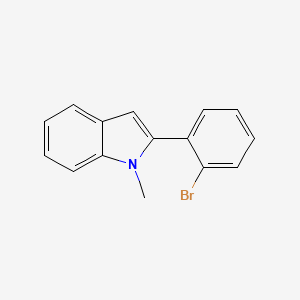

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride, min. 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

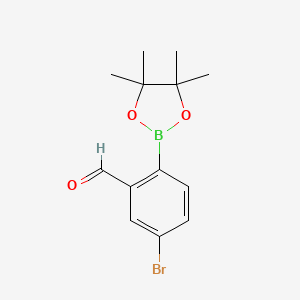

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride, min. 97%, is an organic compound with a wide range of applications in scientific research. It belongs to a class of compounds known as imidazolium-based ionic liquids, which are organic salts composed of cations and anions. This compound has been studied for its unique properties, including its low volatility, low flammability, and high thermal stability. It has been used in a variety of research applications, including electrochemistry, catalysis, and biocatalysis. In 97% will be discussed.

Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction and Nucleophilic Carbene Production

The compound has been utilized in the electrochemical reduction process to produce nucleophilic carbenes. For instance, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is reduced both electrochemically and chemically to yield a nucleophilic carbene, demonstrating compatibility and persistence in ionic liquids such as tetradecyl(trihexyl)phosphonium chloride (Gorodetsky, B., Ramnial, T., Branda, N., & Clyburne, J., 2004).

Catalysts for Cross-Coupling Reactions

The compound serves as a precursor to NHC ligands widely applied in catalysis. These NHCs have been evaluated in palladium-catalyzed cross-coupling reactions, showing superior performance in generating alpha-arylmalononitriles when paired with bulky aryl groups (Gao, C., Tao, X., Qian, Y., & Huang, J., 2003).

Structural and Thermochemical Investigation

Research indicates the structuring and thermochemical behaviors of compounds when reacted with NHC ligands, offering insights into electron donor properties and steric parameters, which are crucial for understanding the compound's reactivity and potential applications in creating new materials or catalysts (Huang, J., Schanz, H., Stevens, E., & Nolan, S., 1999).

Antibacterial Activity

The derivatives of imidazole, including those synthesized from similar compounds, show promising antibacterial and antifungal activities. Such properties highlight the potential pharmaceutical applications of these compounds, especially in creating new antibiotics or antifungal medications (Basantcev, A. V., Danilin, A. A., Vasileva, T. I., & Purygin, P. P., 2020).

Polymer Synthesis

Its application extends to the synthesis of polymers, where silver complexes derived from imidazolium salts, including those similar to 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride, act as initiators for the ring-opening polymerization of l-lactides. This process is crucial for producing biodegradable polymers, indicating the compound's relevance in sustainable materials science (Samantaray, M. K., Katiyar, V., Pang, K., Nanavati, H., & Ghosh, P., 2007).

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N2.ClH/c1-15-6-16(2)21(17(3)7-15)23-4-5-24(14-23)22-11-18-8-19(12-22)10-20(9-18)13-22;/h4-7,14,18-20H,8-13H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJSHXRDCKLAKW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C34CC5CC(C3)CC(C5)C4)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)

![[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine 2HCl](/img/structure/B6307158.png)

![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)

![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)